4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide
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Overview
Description
4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C9H6BrClN2OS and a molecular weight of 305.58 g/mol . This compound belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of bromine, chlorine, and carbohydrazide functional groups makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid.
Conversion to Acid Chloride: The carboxylic acid is converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Formation of Carbohydrazide: The acid chloride is then reacted with hydrazine hydrate (N2H4·H2O) to form the carbohydrazide derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The thiophene ring can be oxidized using reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbohydrazide group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide can be compared with other similar compounds, such as:
4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid: This compound lacks the carbohydrazide group and has different reactivity and applications.
3-Chloro-5,6-dimethoxy-1-benzothiophene-2-carboxylic acid: This compound has methoxy groups instead of bromine and carbohydrazide, leading to different chemical properties and uses.
5-Methoxy-1-benzothiophene-2-carboxylic acid: This compound has a methoxy group and lacks both bromine and carbohydrazide, resulting in distinct reactivity and applications.
Biological Activity
4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound belongs to the benzothiophene family, characterized by a thiophene ring fused to a benzene ring, with a bromo substituent at the 4-position and a chloro substituent at the 3-position. Its molecular formula is C10H7BrClN3O, and it has a molecular weight of approximately 271.134 g/mol.
Biological Activity
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds in the benzothiophene series suggest that structural modifications can enhance activity against resistant strains.
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
This compound | TBD | Mycobacterium tuberculosis |
Compound 8c | 0.60 | M. bovis BCG |
Compound 8g | 0.61 | M. bovis BCG |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving various human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), it demonstrated cytotoxic effects. The mechanism appears to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or repair mechanisms, leading to increased DNA damage and subsequent apoptosis.
- Protein Interaction : It can disrupt protein synthesis pathways, which are critical for cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) : Some studies suggest that the compound induces oxidative stress in cells, contributing to its cytotoxic effects.
Case Studies
- Study on Antimycobacterial Activity : A study evaluated various benzothiophene derivatives against Mycobacterium tuberculosis, highlighting that modifications in substituents significantly affect antimicrobial potency. The study found that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts .
- Cytotoxicity Evaluation : In another investigation focused on anticancer properties, compounds structurally similar to this compound were tested against multiple cancer cell lines. The results indicated that certain derivatives had IC50 values comparable to established chemotherapeutics like Doxorubicin .
Properties
IUPAC Name |
4-bromo-3-chloro-1-benzothiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2OS/c10-4-2-1-3-5-6(4)7(11)8(15-5)9(14)13-12/h1-3H,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWJTGIWYBGZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=C(S2)C(=O)NN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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